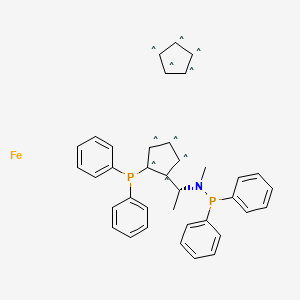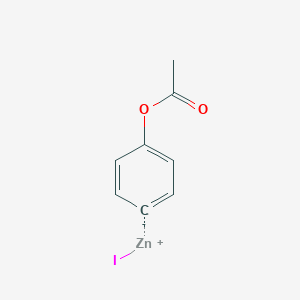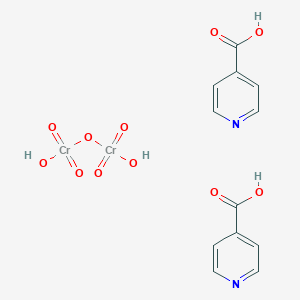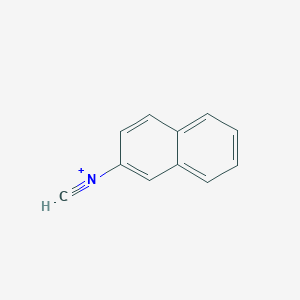
(s)-Methyl-BoPhoz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Methyl-BoPhoz is a chiral phosphine ligand commonly used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound plays a crucial role in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-BoPhoz typically involves the reaction of a chiral phosphine precursor with a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
(s)-Methyl-BoPhoz undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
科学研究应用
(s)-Methyl-BoPhoz has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of (s)-Methyl-BoPhoz involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The molecular targets include transition metals such as palladium, rhodium, and iridium. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.
相似化合物的比较
Similar Compounds
(s)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(s)-Ph-BPE: A bidentate phosphine ligand with similar applications.
(s)-SegPhos: Known for its high enantioselectivity in various catalytic reactions.
Uniqueness
(s)-Methyl-BoPhoz stands out due to its unique methyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well. Its high enantiomeric purity and stability also contribute to its widespread use in both academic and industrial settings.
属性
分子式 |
C37H35FeNP2 |
|---|---|
分子量 |
611.5 g/mol |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/t26-;;/m1../s1 |
InChI 键 |
ZIAZHUWEJYUGEO-FBHGDYMESA-N |
手性 SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)







![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)




![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
